Stigmasterol acetate

Antinociception Pain Research Phytosterol Pharmacology

Researchers investigating bile acid metabolism often face the challenge of selectively antagonizing FXR without cross-reactivity from common phytosterols like β-sitosterol. Stigmasterol acetate (CAS 4651-48-3) is the precise solution, validated for its specific FXR antagonism in hepatology models. - **Selective FXR Antagonism**: Uniquely antagonizes FXR, enabling pathway dissection not possible with β-sitosterol, ideal for cholestasis research. - **Pain Mechanism Dissection**: Displays measurable antinociceptive activity (ID50 = 11 mg/kg) with reduced potency in the formalin test's inflammatory phase, allowing phase-specific studies. - **Anticancer Scaffold Development**: Non-toxic (EC50 > 250 µM) and proven to generate potent cytotoxic derivatives, this compound is a strategic starting point for medicinal chemistry programs targeting breast cancer. As a well-characterized standard (C31H50O2, MW 454.73), it ensures reliable identification and quantification via HPLC, GC-MS, or LC-MS.

Molecular Formula C₃₁H₅₀O₂
Molecular Weight 454.7 g/mol
CAS No. 4651-48-3
Cat. No. B032994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasterol acetate
CAS4651-48-3
Synonyms(3β,22E)-Stigmasta-5,22-dien-3-ol Acetate;  3β-Acetoxystigmasta-5,22-diene;  NSC 8109;  Stigmasteryl Acetate;  Stigmasta-5,22-dien-3β-ol Acetate;  (3β,22E)-Stigmasta-5,22-dien-3β-ol 3-Acetate
Molecular FormulaC₃₁H₅₀O₂
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
InChIInChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
InChIKeyIZEUIYYDWBKERE-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmasterol Acetate Specifications & Procurement


Stigmasterol acetate (CAS 4651-48-3, also known as stigmasterol 3-O-acetate) is a semi-synthetic steroid ester derived from the phytosterol stigmasterol through the formal condensation of its 3β-hydroxy group with acetic acid [1]. It is a critical intermediate in the synthesis of steroidal hormones and vitamins, and its modified functional group confers distinct physicochemical properties compared to its parent compound, including enhanced lipophilicity and altered membrane dynamics [2]. This compound is exclusively intended for research and development purposes and is not for diagnostic or therapeutic use .

Stigmasterol Acetate vs. Stigmasterol: Substitution Risks


The acetylation of stigmasterol's C-3 hydroxyl group significantly alters its physicochemical and biological profile. This modification is not trivial; stigmasterol acetate is not a simple prodrug of stigmasterol. Evidence shows that this structural change can reverse pharmacological activity, alter solubility in a manner critical for in vitro assays, and introduce unique molecular interactions. For instance, while stigmasterol acetate serves as a water-soluble derivative for specific cell-based assays [1], its antinociceptive potency differs from the parent compound in vivo [2]. Furthermore, its cytotoxic profile is distinct, being non-toxic where the parent is also non-toxic, but serving as a baseline for more active derivatives [3]. Therefore, substituting stigmasterol for its acetate, or vice versa, can lead to erroneous data interpretation and failed experiments. Selection must be driven by the specific experimental endpoint, not by perceived class interchangeability.

Stigmasterol Acetate Comparative Evidence


In Vivo Antinociceptive Potency

In a direct head-to-head comparison, stigmasterol acetate demonstrated superior antinociceptive potency in the acetic acid-induced writhing test in mice, with a calculated ID50 of 11 mg/kg (i.p.). This was lower (more potent) than both its parent compound, stigmasterol (ID50 = 16 mg/kg), and the reference drug aspirin (ID50 = 24 mg/kg). However, in the formalin test's second (inflammatory) phase, its ID50 was higher (41 mg/kg) compared to stigmasterol (26 mg/kg), indicating a context-dependent efficacy difference [1].

Antinociception Pain Research Phytosterol Pharmacology

Cytotoxicity and Derivatization Potential

In a study evaluating stigmasterol derivatives against breast cancer cell lines, stigmasterol acetate was found to be non-toxic, exhibiting an EC50 greater than 250 µM across all tested cell lines (MCF-7, HCC70, and MCF-12A). This was identical to the lack of toxicity observed for the parent compound, stigmasterol. The study highlights that while the acetate itself lacks activity, it serves as a crucial intermediate for synthesizing derivatives with significantly enhanced cytotoxicity, such as stigmastane-3β,5,6,22,23-pentol (EC50: 16.82 µM against HCC70) [1].

Oncology Natural Product Chemistry Cytotoxicity Screening

Selective FXR Antagonism

Stigmasterol acetate functions as a potent in vitro antagonist of the farnesoid X receptor (FXR). In a head-to-head comparison in HepG2 cells, it suppressed bile acid-activated, FXR-dependent reporter gene expression, whereas the common phytosterol β-sitosterol had no such inhibitory effect [1]. The study also notes that stigmasterol acetate was used as a water-soluble derivative of stigmasterol to enable the cell-based assay [2]. Among six ligand-activated nuclear receptors tested, its antagonism was specific to FXR and PXR [1].

Nuclear Receptor Pharmacology Cholestasis In Vitro Toxicology

Enhanced Water Solubility

The acetate moiety significantly improves the water solubility of the stigmasterol scaffold. This class-level property is critical for enabling cell-based assays. In a study on FXR antagonism, stigmasterol acetate was specifically chosen and utilized as a water-soluble derivative of stigmasterol, allowing for its direct application in HepG2 cell culture experiments without the need for organic solvents that could interfere with results [1]. This is a key differentiator from the parent compound, stigmasterol, which is highly lipophilic and requires formulation with carriers like DMSO or cyclodextrins for in vitro use.

Solubility Bioavailability Formulation Science

Stigmasterol Acetate Optimal Use Cases


Inflammatory Pain Pathway Studies

Stigmasterol acetate is an appropriate selection for researchers modeling visceral pain (acetic acid-induced writhing) who require a compound with measurable antinociceptive activity (ID50 = 11 mg/kg). Its distinct profile in the formalin test, where it is less potent than stigmasterol in the inflammatory phase, makes it a useful tool for dissecting phase-specific pain mechanisms [1].

Anticancer Drug Discovery Starting Material

Due to its established non-toxicity (EC50 > 250 µM) and the proven ability to generate cytotoxic derivatives from its scaffold, stigmasterol acetate is a strategic procurement for medicinal chemistry groups focused on developing novel anticancer agents, particularly against breast cancer [2].

FXR-Selective Chemical Probe

For hepatology and gastroenterology researchers investigating bile acid metabolism and cholestasis, stigmasterol acetate is a critical and selective reagent. Its specific antagonism of FXR, a property not shared by the abundant phytosterol β-sitosterol, allows for precise interrogation of this nuclear receptor pathway in cell-based models [3]. Its water solubility further enhances its utility in these in vitro settings [3].

Analytical Standard for Chromatography & MS

As a well-characterized derivative (C31H50O2, MW 454.73) with defined spectroscopic data [4], stigmasterol acetate is a suitable reference standard for the identification and quantification of phytosterol esters in complex biological or environmental samples using HPLC, GC-MS, or LC-MS methodologies.

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